![molecular formula C10H7BrFNO2 B1415649 Methyl 3-bromo-4-cyano-5-fluorophenylacetate CAS No. 1806849-36-4](/img/structure/B1415649.png)
Methyl 3-bromo-4-cyano-5-fluorophenylacetate
Description
“Methyl 3-bromo-4-cyano-5-fluorophenylacetate” is an organic compound. It is a liquid-oil at ambient temperature . The IUPAC name for this compound is “methyl 2-(3-bromo-5-fluorophenyl)acetate” and it has a molecular formula of C9H8BrFO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-cyano-5-fluorophenylacetate” can be represented by the SMILES notation: COC(=O)CC1=CC(F)=CC(Br)=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-cyano-5-fluorophenylacetate” is a liquid-oil at ambient temperature . Its molecular weight is 261.09 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.properties
IUPAC Name |
methyl 2-(3-bromo-4-cyano-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIEZKWOLYOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-cyano-5-fluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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